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2-chloro-N-(1H-indazol-3-yl)benzamide

CDK1 Kinase Inhibition Regioisomer SAR

2-Chloro-N-(1H-indazol-3-yl)benzamide (CAS 1173928-72-7, PubChem CID is a synthetic N-(1H-indazol-3-yl)benzamide derivative with molecular formula C₁₄H₁₀ClN₃O and molecular weight 271.70 g/mol. First reported as compound 9c in a comprehensive series of N-(indazolyl)benzamido derivatives evaluated as cyclin-dependent kinase 1 (CDK1) inhibitors, it features a 2-chloro substituent on the benzamide phenyl ring linked via an amide bond to the 3-position of the 1H-indazole core.

Molecular Formula C14H10ClN3O
Molecular Weight 271.70 g/mol
Cat. No. B13067790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1H-indazol-3-yl)benzamide
Molecular FormulaC14H10ClN3O
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C14H10ClN3O/c15-11-7-3-1-5-9(11)14(19)16-13-10-6-2-4-8-12(10)17-18-13/h1-8H,(H2,16,17,18,19)
InChIKeyMUXMPTBDRVLGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(1H-indazol-3-yl)benzamide (CAS 1173928-72-7): Structural Identity, Physicochemical Profile, and Procurement-Relevant Characterization


2-Chloro-N-(1H-indazol-3-yl)benzamide (CAS 1173928-72-7, PubChem CID 44129900) is a synthetic N-(1H-indazol-3-yl)benzamide derivative with molecular formula C₁₄H₁₀ClN₃O and molecular weight 271.70 g/mol [1]. First reported as compound 9c in a comprehensive series of N-(indazolyl)benzamido derivatives evaluated as cyclin-dependent kinase 1 (CDK1) inhibitors, it features a 2-chloro substituent on the benzamide phenyl ring linked via an amide bond to the 3-position of the 1H-indazole core [2]. The compound is commercially available from established chemical suppliers including Enamine (catalog EN300-105880, ≥95% purity) and LeYan (catalog 2003462, 95% purity), with pricing at the milligram-to-gram scale suitable for both screening and scale-up applications [3].

Why N-(1H-Indazol-3-yl)benzamide Analogs Cannot Be Interchanged: Position-Dependent CDK1 Pharmacology of 2-Chloro-N-(1H-indazol-3-yl)benzamide


Within the N-(1H-indazol-3-yl)benzamide chemotype, the position of halogen substitution on the benzamide phenyl ring is the primary determinant of CDK1 inhibitory activity—not merely the presence of a halogen atom. Raffa et al. (2009) demonstrated that 2-chloro substitution (compound 9c) yields only 10.0% CDK1 inhibition at 10 µM, whereas the 3-chloro regioisomer (9d) achieves 32.1% and the 4-chloro regioisomer (9h) reaches 41.8% under identical assay conditions [1]. The unsubstituted parent (9a) shows 22.5% inhibition [1]. These quantitative differences mean that a procurement decision based solely on the indazole-benzamide scaffold—without specifying the 2-chloro substitution pattern—will result in a compound with fundamentally different target engagement and biological readout. The 2-substituted analogs (9b, 9c) are explicitly classified as 'inactive' in the molecular docking analysis, adopting a binding pose distinct from the active 3- and 4-substituted congeners that correctly orient within the ATP-binding cleft [1].

2-Chloro-N-(1H-indazol-3-yl)benzamide: Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


CDK1 Inhibitory Activity: 2-Chloro Substitution Abolishes Kinase Engagement Relative to 3- and 4-Chloro Regioisomers

Compound 9c (2-chloro-N-(1H-indazol-3-yl)benzamide) exhibits only 10.0% CDK1/cyclin B inhibition at 10 µM screening concentration, which the authors classify as 'not significant' (ns, defined as ≤10% inhibition). In contrast, the 3-chloro regioisomer 9d shows 32.1% inhibition, the 4-chloro regioisomer 9h shows 41.8%, and the 3-fluoro analog 9f shows 60.8% under identical assay conditions using the CycLex Cdc2-Cyclin B kinase assay kit with purvalanol A (83.3%) as reference [1]. Due to its sub-threshold CDK1 inhibition, compound 9c was not advanced to IC₅₀ determination, whereas the active analogs achieved IC₅₀ values of 4.4–10.0 µM [1].

CDK1 Kinase Inhibition Regioisomer SAR

Antiproliferative Activity in K562 Leukemia Cells: Dissociation from CDK1 Inhibition Suggests an Alternative Mechanism of Action

Despite its negligible CDK1 inhibition, compound 9c achieves 43.6% growth inhibition of K562 human chronic myelogenous leukemia cells at 10 µM. This antiproliferative activity is higher than the unsubstituted parent 9a (35.9%), the 3-chloro analog 9d (34.2%), and the 4-chloro analog 9h (25.4%), and is comparable to the most CDK1-active compounds 9e (45.2%) and 9f (38.8%) [1]. The dissociation between CDK1 inhibition and antiproliferative activity in 9c contrasts with the general correlation observed for the active series (9e, f, i–n), where higher CDK1 inhibition corresponded to greater K562 antiproliferation [1]. This pattern indicates that 9c exerts its antiproliferative effects through a CDK1-independent pathway.

Antiproliferative K562 Mechanism of Action

Molecular Docking: 2-Chloro Substitution Prevents Canonical ATP-Cleft Binding Observed in Active Analogs

In molecular docking studies using the human thr160-phospho CDK2/cyclin A (PDB 1H1S) structure as a CDK1 surrogate, compound 9c (along with 9b and 9o) is explicitly classified among the 'inactive' compounds (Figure 6B), failing to adopt the conserved binding mode shared by purvalanol A and the active compounds 9e, f, i–n [1]. The active compounds form a bidentate hydrogen bond network between the N1/N2 indazole nitrogens and the backbone of Leu83/Glu81 in the hinge region. The 2-chloro substituent in 9c introduces steric clash that prevents proper orientation of the indazole core within the ATP-binding cleft, whereas the 3- and 4-substituted congeners (9d–m) accommodate substitution without disrupting hinge-region hydrogen bonding [1].

Molecular Docking CDK2 Homology Model Binding Mode

Physicochemical Drug-Likeness: Calculated Properties Position 2-Chloro-N-(1H-indazol-3-yl)benzamide Within Oral Bioavailability Space

The computed physicochemical profile of 2-chloro-N-(1H-indazol-3-yl)benzamide places it within favorable oral drug-likeness space: molecular weight 271.70 g/mol, calculated LogP (XLogP3) of 3.3, topological polar surface area (TPSA) of 57.8 Ų, 2 hydrogen bond donors, and 2 hydrogen bond acceptors [1]. These values satisfy all four Lipinski Rule of Five criteria (MW <500, LogP ≤5, HBD ≤5, HBA ≤10). Compared to the class-level benchmark for kinase inhibitor chemical space—where the median molecular weight for FDA-approved kinase inhibitors exceeds 450 g/mol [2]—the lower molecular weight of 9c (271.70 vs. >450) and moderate lipophilicity (LogP 3.3) suggest potential advantages in ligand efficiency metrics.

Physicochemical Properties Drug-Likeness Lipinski Rules

Synthetic Accessibility and Commercial Availability: Comparison of 2-Chloro vs. 3-Chloro and 4-Chloro N-(1H-Indazol-3-yl)benzamide Regioisomers

2-Chloro-N-(1H-indazol-3-yl)benzamide is commercially available from multiple vendors including Enamine (EN300-105880, ≥95% purity, available in 0.05 g to 10 g quantities) and LeYan (catalog 2003462, 95% purity) [1]. The published synthetic procedure reports a 98% yield via reaction of 3-aminoindazole with 2-chlorobenzoyl chloride, with the product isolated at 139–140 °C melting point and characterized by IR (3232 cm⁻¹ NH, 1657 cm⁻¹ CO) and ¹H-NMR (DMSO-d₆: δ 7.08–7.86 aromatic, 10.84 NH, 12.77 NH) [2]. The regioisomeric 3-chloro analog (9d) was obtained in only 32% yield, and the 4-chloro analog (9h) in 72% yield under analogous conditions, indicating that the 2-chloro derivative benefits from superior synthetic efficiency relative to the 3-chloro isomer [2].

Commercial Availability Synthesis Procurement

Recommended Application Scenarios for 2-Chloro-N-(1H-indazol-3-yl)benzamide Based on Quantitative Differentiation Evidence


Negative Control for CDK1-Dependent Phenotypic Screening in Leukemia Models

In high-throughput or medium-throughput phenotypic screens targeting CDK1-dependent proliferation in K562 or related leukemia cell lines, 2-chloro-N-(1H-indazol-3-yl)benzamide (9c) serves as an ideal negative control. It retains the indazole-benzamide scaffold—controlling for scaffold-based non-specific effects—while its CDK1 inhibition (10.0% at 10 µM) is below the significance threshold. Its concurrent 43.6% antiproliferative activity at 10 µM in K562 cells [1] also enables researchers to distinguish CDK1-mediated antiproliferation from off-target or CDK1-independent growth inhibition when compared with active analogs (e.g., 9m at 51.4% with 60.3% CDK1 inhibition).

SAR Probe for Position-Dependent Halogen Effects in Kinase Inhibitor Design

The 2-chloro substitution pattern in 9c provides a well-characterized data point in the structure-activity relationship of N-(indazolyl)benzamide kinase inhibitors. When used alongside the 3-chloro (9d, CDK1 inhibition 32.1%) and 4-chloro (9h, 41.8%) regioisomers [1], 9c enables systematic exploration of how chlorine position modulates hinge-region hydrogen bonding and ATP-pocket accommodation. This three-compound regioisomer panel is particularly valuable for computational chemists validating docking predictions or medicinal chemists designing next-generation indazole-based kinase inhibitors with tuned selectivity.

Lead-Like Starting Point for Fragment-Based or Structure-Guided Optimization

With a molecular weight of 271.70 g/mol, LogP of 3.3, and TPSA of 57.8 Ų [2], 2-chloro-N-(1H-indazol-3-yl)benzamide occupies favorable physicochemical space for fragment-to-lead or lead optimization campaigns. Its 98% synthetic yield and multi-gram commercial availability [3] make it a practical starting scaffold for parallel chemistry efforts. The established docking pose [1] provides a structural hypothesis for rational modification—specifically, derivatization at the benzamide 3- or 4-position could potentially rescue CDK1 binding while leveraging the favorable pharmacokinetic starting point, though such extrapolation requires experimental validation.

Tool Compound for Deconvoluting CDK1-Dependent vs. Independent Antiproliferative Mechanisms

The dissociation between CDK1 inhibition (10.0%, not significant) and K562 antiproliferative activity (43.6%) displayed by 9c is unique within the published N-(indazolyl)benzamide series [1]. This profile enables mechanism-of-action studies where researchers can treat K562 or analogous leukemia lines with 9c and compare transcriptomic, proteomic, or phosphoproteomic signatures against those of CDK1-active analogs (9e, f, i–n). Differential pathway analysis can identify CDK1-independent targets contributing to 9c's antiproliferative effects, potentially revealing novel therapeutic vulnerabilities.

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